2,5-Bispropyloxybenzaldehyde
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Overview
Description
2,5-Bispropyloxybenzaldehyde is an organic compound with the molecular formula C13H18O3 It is a derivative of benzaldehyde, where two propyloxy groups are attached to the benzene ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bispropyloxybenzaldehyde typically involves the alkylation of 2,5-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
[ \text{2,5-Dihydroxybenzaldehyde} + 2 \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,5-Bispropyloxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,5-Bispropyloxybenzoic acid.
Reduction: 2,5-Bispropyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bispropyloxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Bispropyloxybenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The propyloxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzaldehyde: The parent compound without the propyloxy groups.
2,5-Dimethoxybenzaldehyde: Similar structure with methoxy groups instead of propyloxy groups.
2,5-Diethoxybenzaldehyde: Similar structure with ethoxy groups instead of propyloxy groups.
Uniqueness
2,5-Bispropyloxybenzaldehyde is unique due to the presence of propyloxy groups, which can influence its chemical reactivity and physical properties. These groups can enhance the compound’s lipophilicity, potentially improving its interaction with hydrophobic environments in biological systems or industrial applications.
Properties
CAS No. |
4686-99-1 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,5-dipropoxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-3-7-15-12-5-6-13(16-8-4-2)11(9-12)10-14/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
NADIKWZQGLHOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)OCCC)C=O |
Origin of Product |
United States |
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